molecular formula C18H16N2OS B2543555 N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide CAS No. 301176-88-5

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide

Cat. No.: B2543555
CAS No.: 301176-88-5
M. Wt: 308.4
InChI Key: WHTWVKILWJRAAZ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dichloromethane, and triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide is used as a building block in the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: this compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings. It is also explored for its potential use in agricultural applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
  • 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol

Comparison: N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the 4-methylbenzamide group. This structural uniqueness contributes to its distinct biological activities and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards specific biological targets.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-15(10-8-13)17(21)20-18-19-12-16(22-18)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTWVKILWJRAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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